molecular formula C12H18O B7997367 2-(3-(tert-Butyl)phenyl)ethanol

2-(3-(tert-Butyl)phenyl)ethanol

Cat. No.: B7997367
M. Wt: 178.27 g/mol
InChI Key: VPLRTGQKSKQRPO-UHFFFAOYSA-N
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Description

2-(3-(tert-Butyl)phenyl)ethanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with a tert-butyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-(tert-Butyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(3-(tert-butyl)phenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: 2-(3-(tert-Butyl)phenyl)acetaldehyde or 2-(3-(tert-Butyl)phenyl)acetone.

    Reduction: 2-(3-(tert-Butyl)phenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(tert-Butyl)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of polymers and resins.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism by which 2-(3-(tert-Butyl)phenyl)ethanol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(tert-Butyl)phenyl)ethanol: Similar structure but with the tert-butyl group at the para position.

    2-(2-(tert-Butyl)phenyl)ethanol: Similar structure but with the tert-butyl group at the ortho position.

    2-Phenylethanol: Lacks the tert-butyl group, making it less sterically hindered.

Uniqueness

2-(3-(tert-Butyl)phenyl)ethanol is unique due to the presence of the tert-butyl group at the meta position, which provides a distinct steric and electronic environment. This influences its reactivity and makes it a valuable intermediate in organic synthesis, offering different properties compared to its ortho and para counterparts.

Properties

IUPAC Name

2-(3-tert-butylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-12(2,3)11-6-4-5-10(9-11)7-8-13/h4-6,9,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLRTGQKSKQRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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